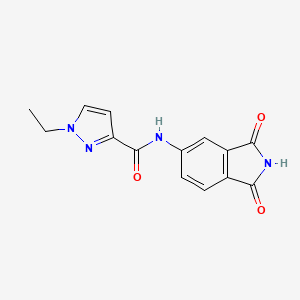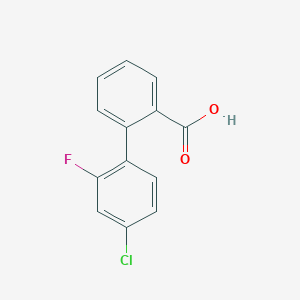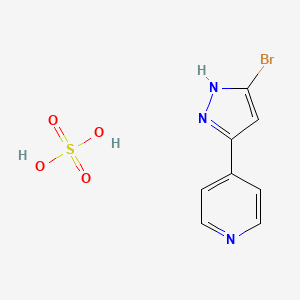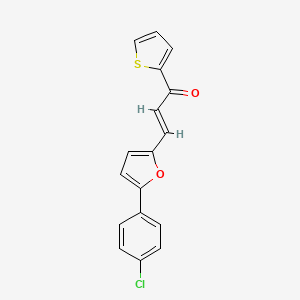
N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of similar compounds is usually confirmed by 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include substitution, click reaction, and addition reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide” would depend on its specific structure. Similar compounds have a molecular weight around 263.25 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrazole derivatives, including N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide, have been explored for their potential antimicrobial activities. For instance, the synthesis and in vitro antimicrobial activities of some pyrazolyl-1-carboxamide derivatives were investigated, highlighting the potential of these compounds as antimicrobials (Sharshira & Hamada, 2011). Moreover, additional studies have found that certain pyrazole derivatives exhibit potent antibacterial activity and selective inhibitory activity against bacterial topoisomerases, which are crucial for DNA replication (Tanitame et al., 2004).
Antitumor and Anticancer Properties
Pyrazole derivatives have been studied for their antitumor and anticancer properties. Research into pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as new anti-Mycobacterium tuberculosis agents indicates promising in vitro potency against drug-resistant strains, suggesting a potential role in antitubercular drug discovery (Tang et al., 2015). Additionally, novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their anticancer activity, with some showing significant effects on cancer cells and DNA-binding interactions (Lu et al., 2014).
Antifungal and Antiviral Activities
The potential antifungal and antiviral activities of pyrazole derivatives have also been a subject of research. Novel pyrazole derivatives have been found to have promising antifungal activities against several phytopathogenic fungi, demonstrating the dual action modes of these compounds (Zhang et al., 2023). In addition, compounds such as pyrazolopyrimidines derivatives have been synthesized and evaluated for their antiviral activities, adding to their multifaceted potential in pharmaceutical applications (Rahmouni et al., 2016).
Antileishmanial Activity
Pyrazole derivatives have been investigated for their antileishmanial activities. For example, a study on the synthesis of indoloquinones containing a fused benzothiazole ring, a type of pyrazole derivative, revealed good inhibitory activity against Leishmania sp., indicating potential for developing treatments against leishmaniasis (Tapia et al., 2002).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-2-18-6-5-11(17-18)14(21)15-8-3-4-9-10(7-8)13(20)16-12(9)19/h3-7H,2H2,1H3,(H,15,21)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPYHQOKMDSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2,5-dimethylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2670004.png)
![3-[(2-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2670005.png)

![methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2670007.png)
![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B2670008.png)


![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B2670012.png)
![9-(4-bromophenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2670013.png)

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2670018.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2670020.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2670022.png)
